1-(4-Methoxyphenyl)-2-methylpropan-1-on

Übersicht

Beschreibung

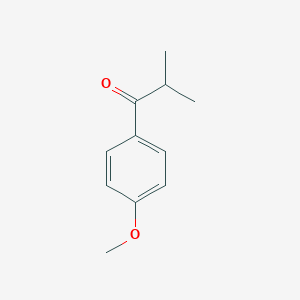

1-(4-Methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O2 It is a ketone derivative characterized by a methoxy group attached to a phenyl ring, which is further connected to a methylpropanone structure

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Wirkstoffforschung

Der 1,2,3-Triazol-Rest dient als vielseitiges Gerüst in der medizinischen Chemie. Forscher haben Derivate dieser Verbindung auf ihre anti-HIV-, antituberkulösen, antiviralen, antibakteriellen und Antikrebsaktivitäten untersucht . Der Pyrazolring, eine bedeutende heterocyclische Komponente, erscheint in mehreren Medikamenten mit unterschiedlichen pharmakologischen Profilen. Diese Medikamente umfassen entzündungshemmende, schmerzlindernde, gefäßerweiternde und Antidepressiva. Darüber hinaus finden Pyrazole Anwendung in der Krebsbehandlung, Gewichtsmanagement und Zytoschutz .

Hydrazone in biologischen und pharmakologischen Studien

Hydrazone zeigen eine breite Palette biologischer und pharmakologischer Eigenschaften. Dazu gehören antimikrobielle, entzündungshemmende, schmerzlindernde, antimykotische, antituberkulöse, antivirale, Antikrebs- und kardioprotektive Wirkungen. Forscher haben auch ihr Potenzial als antimalarielle, Antikonvulsiva und Antischistosomiasis-Mittel untersucht .

Röntgenbeugungsstudien

Der neu synthetisierte Heterocyclus, der von 1-(4-Methoxyphenyl)-2-methylpropan-1-on abgeleitet ist, wurde durch Röntgenbeugungsanalyse bestätigt. Diese Technik liefert wertvolle Einblicke in die dreidimensionale Anordnung von Atomen innerhalb des Kristallgitters und unterstützt die Strukturbestimmung .

Chemische Synthese und Charakterisierung

Die Reaktion beinhaltete äquimolare Mengen an 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-carbaldehyd und 2,4,6-Trichlorphenylhydrazin in Ethanol, das konzentrierte Salzsäure (HCl) enthielt. Der resultierende Heterocyclus wurde durch Kristallisation gereinigt, was eine Ausbeute von 95% ergab .

Massenspektrometrie

Niedrigauflösende Massenspektren wurden aufgezeichnet, um die Verbindung zu charakterisieren. Diese Spektren liefern Informationen über das Molekulargewicht und die Fragmentierungsmuster, die zur Identifizierung der Verbindung beitragen .

Stabilisierung der Z-Konfiguration

Die Wasserstoffbrückenbindung in der synthetisierten Verbindung könnte eine Rolle bei der Stabilisierung der Z-Konfiguration der C=N-Bindung spielen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Methoxyphenyl)-2-methylpropan-1-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-methoxyphenyl)-2-methylpropan-1-ol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide

Biologische Aktivität

1-(4-Methoxyphenyl)-2-methylpropan-1-one, also known by its CAS number 2040-20-2, is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by its colorless liquid form and moderate solubility in organic solvents. The molecular formula is , and it features a methoxy group that may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 2040-20-2 |

| Density | 0.999 g/cm³ |

| Boiling Point | 281.5 °C |

| LogP | 2.5339 |

Antiviral Properties

Recent studies have indicated that compounds similar to 1-(4-Methoxyphenyl)-2-methylpropan-1-one exhibit antiviral properties, particularly against viruses such as HCV (Hepatitis C Virus) and influenza. For instance, derivatives of the compound have shown significant inhibition of viral replication in vitro, with IC50 values indicating effective concentrations required to inhibit 50% of viral activity.

In a study focusing on related compounds, it was found that certain substitutions on the phenyl ring enhanced antiviral potency while reducing cytotoxicity . The mechanism of action appears to involve the inhibition of viral entry rather than interference with viral RNA replication .

Cytotoxicity and Selectivity

The selectivity index (SI) is a crucial measure when evaluating the safety profile of antiviral agents. For compounds related to 1-(4-Methoxyphenyl)-2-methylpropan-1-one, studies reported SI values that indicate a favorable balance between antiviral efficacy and cytotoxicity. For example, some derivatives demonstrated low cytotoxicity while maintaining potent antiviral effects, making them promising candidates for further development .

The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level with viral proteins. Molecular docking studies have revealed that the methoxy group can form hydrogen bonds with key amino acids in viral proteins, enhancing binding affinity and inhibitory activity against viral targets . This suggests a potential pathway for designing more effective antiviral agents based on this scaffold.

Study on Influenza A Virus

A notable study evaluated several derivatives of 1-(4-Methoxyphenyl)-2-methylpropan-1-one against the influenza A virus. The results showed that certain compounds could inhibit plaque formation at concentrations as low as 5 μg/mL, demonstrating their potential as antiviral agents .

The study highlighted:

- Compound Efficacy : Compound A exhibited an IC50 of 5.4 μM against H1N1.

- Mechanism Insights : The compounds were found to interfere with neuraminidase activity, crucial for viral replication.

Antibacterial Activity

In addition to antiviral properties, some research has suggested antibacterial activity for compounds in this class. Studies indicated that certain derivatives could inhibit capsule biogenesis in bacteria, which is essential for their virulence . This suggests potential applications in treating bacterial infections alongside their antiviral capabilities.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOMHKNFOBWRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301355 | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-20-2 | |

| Record name | p-Methoxyisobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.